tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1Z)-1-amino-1-hydroxyiminopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-5(6(9)11-13)10-7(12)14-8(2,3)4/h5,13H,1-4H3,(H2,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLMHYISJUOEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate precursor under controlled conditions. . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)ethyl]carbamate may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(N’-hydroxycarbamimidoyl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate is as an inhibitor of specific enzymes. Research indicates that derivatives of this compound can effectively inhibit the activity of certain proteases, which are crucial in various biological processes, including disease progression.
- Mechanism of Action : The compound binds to the active site of target enzymes, preventing substrate access. This is particularly relevant for proteases involved in malaria, such as Plasmodium falciparum M1 and M17. The hydroxamic acid moiety in the compound facilitates binding to the catalytic zinc ions present in these enzymes, demonstrating a dual inhibition mechanism .
- Case Studies : In vitro studies have shown that modifications of the tert-butyl group enhance binding affinity and selectivity towards these enzymes. For instance, specific analogs exhibited IC50 values in the nanomolar range, indicating potent inhibitory effects with minimal cytotoxicity towards human cells .
Therapeutic Potential
The therapeutic implications of this compound extend beyond enzyme inhibition. Its structural characteristics suggest potential uses in various medical fields:
- Antimalarial Agents : Given its inhibitory effects on malaria-related enzymes, this compound could serve as a scaffold for developing new antimalarial drugs. Researchers are exploring its derivatives for improved efficacy against resistant strains of Plasmodium falciparum .
- Cancer Research : The ability to inhibit proteolytic enzymes involved in tumor progression positions this compound as a candidate for cancer therapy. Ongoing studies are assessing its impact on cancer cell lines and tumor growth in vivo .
Synthesis Methodologies
The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to optimize biological activity:
- Synthetic Pathways : The compound can be synthesized through a multi-step process involving the formation of hydroxamic acids from corresponding carboxylic acids. Key steps include:
- Formation of carbamates from amines and isocyanates.
- Hydroxylation to introduce the hydroxycarbamimidoyl group.
- Yield Optimization : Recent advancements in synthetic techniques, such as mechanochemical reactions, have been reported to enhance yield and reduce environmental impact during synthesis . These methods allow for more sustainable production practices while maintaining high purity levels.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Substituent Variations
- tert-Butyl N-{3-[(Z)-N'-hydroxycarbamimidoyl]phenyl}carbamate (CAS 1034617-86-1): Substitutes the ethyl group with a phenyl ring, introducing aromaticity and planar geometry, which may influence π-π interactions and metabolic stability .
- Ethyl carbamate (urethane): Lacks the tert-butyl and hydroxycarbamimidoyl groups, making it smaller and more prone to metabolic activation into carcinogenic intermediates like vinyl carbamate .
Hydrogen Bonding and Crystallography
The hydroxycarbamimidoyl group in the target compound likely forms intramolecular hydrogen bonds similar to tert-butyl N-hydroxycarbamate , where O–H···O and N–H···O interactions stabilize the crystal lattice . In contrast, N-pivaloylhydroxylamine exhibits a ribbon-like hydrogen-bonding network, suggesting differences in packing efficiency and melting points .
Physicochemical Properties
Biological Activity
Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group, an ethyl linkage, and a hydroxycarbamimidoyl substituent. Its molecular formula contributes to its unique properties, which are crucial for its biological interactions.
Synthesis
The synthesis of this compound generally involves several steps:
- Formation of the carbamate : The reaction between tert-butyl carbamate and an appropriate amine.
- Hydroxylation : Introducing the hydroxy group to form the hydroxycarbamimidoyl moiety.
- Purification : Using chromatography techniques to isolate the desired product.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may be beneficial in treating diseases where these enzymes play a critical role.
- Anticancer Properties : Preliminary studies suggest that this compound can inhibit the growth of cancer cells, particularly in breast cancer models such as MCF-7 and SK-BR-3 cell lines. In vitro assays demonstrated significant reductions in cell viability at varying concentrations (IC50 values reported in related studies) .
- Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Breast Cancer Cell Lines : In a study involving MCF-7 and SK-BR-3 cells, the compound exhibited an IC50 value comparable to established chemotherapeutic agents like tamoxifen .
- Inflammation Models : In vivo models demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential utility in managing inflammatory conditions .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via carbamate protection of the primary amine group, followed by hydroxycarbamimidoyl group introduction. Key steps include Boc-protection (using di-tert-butyl dicarbonate) and subsequent amidoxime formation. Yield optimization requires pH control during the amidoximation step (pH 8–9) and inert atmosphere conditions to prevent oxidation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, with yields typically ranging from 60–75%. For troubleshooting low yields, monitor reaction intermediates by TLC or LC-MS to identify side products (e.g., over-oxidation or incomplete protection).
Q. Which spectroscopic techniques are most effective for characterizing tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and hydroxycarbamimidoyl moiety (δ ~8.5 ppm for NH). Use DMSO-d₆ to observe exchangeable protons .
- IR : Key stretches include N–H (3300–3500 cm⁻¹), C=O (1680–1720 cm⁻¹ for carbamate), and N–O (950–1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₀H₂₀N₃O₃: 230.1499).
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particulates .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols. Avoid aqueous rinsing to prevent contamination .
- Storage : Store at 2–8°C under nitrogen to prevent hydrolysis of the carbamate group. Stability tests indicate ≤5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL is ideal for determining bond lengths and angles, particularly for the hydroxycarbamimidoyl group (N–O distance ~1.36 Å). Crystallize the compound from ethanol/water (7:3) at 4°C. For challenging crystals, employ ORTEP-3 to visualize thermal ellipsoids and validate hydrogen bonding (e.g., N–H···O interactions). Discrepancies between experimental and DFT-optimized structures often arise from crystal packing effects; refine using Hirshfeld surface analysis .
Q. How should researchers address contradictory data in hydrogen bonding analysis between computational models and experimental results?
- Methodological Answer :
- Experimental : Use temperature-dependent NMR (VT-NMR) to study dynamic hydrogen bonding. For example, monitor NH proton shifts in DMSO-d₆ from 25°C to 80°C .
- Computational : Perform DFT calculations (B3LYP/6-311++G(d,p)) to predict hydrogen bond strengths. Compare with crystallographic data (e.g., intermolecular O···H distances). Discrepancies >0.1 Å suggest solvent or lattice effects not captured in gas-phase models .
Q. What strategies improve the compound’s stability in aqueous solutions for biological assays?
- Methodological Answer :
- pH Buffering : Stabilize at pH 6.5–7.4 (phosphate buffer) to minimize carbamate hydrolysis. Degradation half-life increases from 2 hours (pH 9) to 48 hours (pH 7) .
- Co-solvents : Use 10% DMSO or PEG-400 to enhance solubility without destabilizing the hydroxycarbamimidoyl group. Avoid alcohols, which promote esterification side reactions .
Q. How can researchers leverage computational docking studies to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand by optimizing geometry at the HF/3-21G level .
- Target Selection : Focus on metalloenzymes (e.g., urease) due to the hydroxycarbamimidoyl group’s metal-chelating potential. Validate docking poses with MD simulations (NAMD, 100 ns) to assess binding stability .
Data Contradiction and Validation
Q. How to reconcile discrepancies in purity assessments between HPLC and elemental analysis?
- Methodological Answer :
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is acceptable for most studies .
- Elemental Analysis : Discrepancies >0.3% for C/H/N suggest residual solvents or hygroscopicity. Dry the compound under vacuum (40°C, 24 hours) and repeat .
Q. What experimental controls are essential when studying the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Negative Controls : Run reactions without catalysts (e.g., Pd(PPh₃)₄) to confirm metal-dependent pathways.
- Isotope Tracing : Use ¹⁵N-labeled Boc-protected intermediates to track amidoxime group participation .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
